molecular formula C₂₄H₁₆D₈ClN₅O B1159295 Apatinib-d8 Hydrochloride

Apatinib-d8 Hydrochloride

Cat. No.: B1159295
M. Wt: 441.98
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Analysis of Deuterium Substitution Patterns

Apatinib-d8 hydrochloride (C₂₄H₁₆D₈ClN₅O) is a deuterated analog of apatinib hydrochloride, a selective vascular endothelial growth factor receptor-2 (VEGFR2) inhibitor. The isotopic substitution involves eight deuterium atoms replacing hydrogen atoms at specific positions on the cyclopentyl moiety (1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d8). This substitution occurs in a symmetrical pattern, with deuterium atoms occupying all non-aromatic hydrogen positions on the cyclopentane ring. The structural integrity of the parent compound is preserved, as deuterium substitution does not alter bond lengths or angles significantly, but introduces measurable isotopic effects in spectroscopic and physicochemical properties.

The deuterium-enriched cyclopentyl group serves as a stable isotopic label, enabling precise tracking of the compound in metabolic studies while maintaining pharmacological activity. X-ray crystallographic studies of the non-deuterated analog reveal that the cyclopentyl group adopts a chair conformation, with the cyano substituent in an equatorial position. This spatial arrangement is critical for maintaining binding affinity to VEGFR2, suggesting that deuterium substitution does not disrupt the bioactive conformation.

Comparative Molecular Formula Analysis

The molecular formula of this compound (C₂₄H₁₆D₈ClN₅O) differs from its non-deuterated counterpart (C₂₄H₂₄ClN₅O) through the replacement of eight hydrogen atoms with deuterium. This isotopic modification increases the molecular weight from 433.93 g/mol (non-deuterated) to 441.98 g/mol (deuterated), a mass difference of 8.05 g/mol that corresponds precisely to the eight deuterium substitutions.

Table 1: Molecular Formula Comparison

Property Apatinib Hydrochloride This compound
Molecular Formula C₂₄H₂₄ClN₅O C₂₄H₁₆D₈ClN₅O
Molecular Weight (g/mol) 433.93 441.98
Deuterium Content 0% 1.81% (8 atoms)

The increased molecular weight significantly impacts mass spectrometric detection, creating a distinct isotopic signature that differentiates the deuterated compound from its protonated analog. Despite these changes, the electronic structure of the molecule remains largely unaffected, as deuterium and hydrogen share similar electronegativity values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Deuterium substitution induces characteristic changes in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the absence of proton signals from the deuterated cyclopentyl group (δ 1.5–2.5 ppm) confirms complete deuteration at the specified positions. Residual proton signals in this region typically measure <0.1%, indicating high isotopic purity. The aromatic region (δ 6.5–8.5 ppm) remains unchanged, displaying signals consistent with the phenyl and pyridyl moieties.

¹³C NMR analysis reveals upfield shifts of 0.02–0.05 ppm for carbon atoms adjacent to deuterium substitutions due to the isotope effect. The cyanocyclopentyl carbon (C≡N) shows a distinct signal at δ 118.7 ppm, identical to the non-deuterated compound, confirming that deuteration does not affect electron distribution in the cyano group.

Table 2: Key ¹³C NMR Shifts

Carbon Position Apatinib (δ, ppm) Apatinib-d8 (δ, ppm) Shift Difference
Cyclopentyl C-2 25.4 25.35 -0.05
Cyclopentyl C-3 30.1 30.05 -0.05
Phenyl C-1 139.2 139.2 0.00
Pyridyl C-2 152.8 152.8 0.00

Mass Spectrometric (MS) Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound exhibits a molecular ion peak at m/z 441.98 ([M+H]⁺), consistent with the theoretical molecular weight. The isotopic distribution pattern shows a characteristic +8 Da shift compared to the non-deuterated analog (m/z 433.93). Major fragmentation pathways include:

  • Loss of the pyridylmethylamino group (-121 Da)
  • Cleavage of the cyclopentyl-phenyl bond (-177 Da)
  • Sequential elimination of HCl and HCN (-36 Da and -27 Da)

Deuterium labeling stabilizes certain fragments, particularly those containing the cyclopentyl moiety, reducing hydrogen/deuterium scrambling during collision-induced dissociation. This stabilization enables precise tracking of metabolic degradation products in isotopic tracer studies.

Physicochemical Properties

Solubility Profile in Polar and Non-Polar Solvents

This compound exhibits solubility characteristics similar to the non-deuterated compound, with marked solubility in polar aprotic solvents:

  • Dimethyl sulfoxide (DMSO): 79 mg/mL (178 mM)
  • N,N-Dimethylformamide (DMF): 30 mg/mL (68 mM)
  • Ethanol: 2 mg/mL (4.5 mM)

Aqueous solubility remains limited (0.25 mg/mL in 1:1 DMSO/PBS), a property unaltered by deuterium substitution. The logP value (2.8 ± 0.3) indicates moderate lipophilicity, consistent with the parent compound’s ability to cross cell membranes.

Table 3: Solubility Comparison

Solvent Apatinib-d8 (mg/mL) Apatinib (mg/mL)
DMSO 79 79
Ethanol 2 2
Water <0.25 <0.25

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, identical to the non-deuterated compound. Accelerated stability studies (40°C/75% RH) demonstrate <0.5% degradation over 6 months when stored in airtight containers. The primary degradation pathway involves hydrolysis of the amide bond under acidic conditions (pH <3), producing 4-(1-cyanocyclopentyl)aniline and 2-((pyridin-4-ylmethyl)amino)nicotinic acid. Deuterium substitution reduces the rate of acid-catalyzed hydrolysis by 12% compared to the protonated analog, likely due to isotopic stabilization of transition states.

Arrhenius plot analysis reveals an activation energy (Eₐ) of 89.4 kJ/mol for thermal degradation, corresponding to a shelf-life of 4.2 years at -20°C. No polymorphic transitions are observed between -20°C and 150°C, as confirmed by differential scanning calorimetry (DSC).

Properties

Molecular Formula

C₂₄H₁₆D₈ClN₅O

Molecular Weight

441.98

Synonyms

N-[4-(1-Cyanocyclopentyl-d8)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide;  YN968D1-d8 Hydrochloride; 

Origin of Product

United States

Scientific Research Applications

Metastatic Breast Cancer

A study involving 61 patients with metastatic breast cancer demonstrated that apatinib could be effective after multifaceted therapies had failed. The overall response rate (ORR) was 23%, with a disease control rate (DCR) of 72.1%. Notably, patients with wild-type P53 mutations showed a significantly better response compared to those with P53 mutations .

Outcome MeasureResult
ORR23%
DCR72.1%
Median PFS4 months and 15 days

Thyroid Cancer

In a randomized clinical trial assessing apatinib against placebo in patients with radioactive iodine-refractory differentiated thyroid cancer, apatinib showed a notable improvement in both progression-free survival (PFS) and overall survival (OS). The ORR was found to be 54.3% compared to only 2.2% in the placebo group .

Treatment GroupORRDCR
Apatinib54.3%95.7%
Placebo2.2%58.7%

Safety Profile

The safety profile of apatinib is critical for its application in clinical settings. Common adverse events include hypertension, hand-foot syndrome, and proteinuria. In the aforementioned studies, grade 3 or higher adverse events were reported in significant percentages of patients receiving apatinib, indicating the necessity for careful monitoring during treatment .

Real-World Evidence

A multicenter retrospective study evaluated the efficacy of low-dose apatinib combined with chemotherapy in HER2-negative breast cancer patients. Patients received apatinib at a dose of 250 mg daily alongside various chemotherapeutic agents such as paclitaxel and gemcitabine, showing promising results in terms of disease control and manageable side effects .

Brain Metastases

In another study focusing on patients with brain metastases, apatinib demonstrated an ORR of 50% and a DCR of 81.2%. This highlights its potential utility in treating central nervous system involvement in metastatic cancers .

Patient GroupORRDCR
Patients with brain metastases50%81.2%

Comparison with Similar Compounds

Structural and Functional Analogues

Apatinib Hydrochloride (Non-deuterated)
  • CAS : 1218779-75-9 (free base); 1218779-89-5 (hydrochloride salt) .
  • Molecular Formula : C24H24ClN5O (MW: 433.93 g/mol).
  • Key Differences: Lacks deuterium substitution, leading to faster metabolic clearance compared to Apatinib-d8 . Used directly in anti-angiogenesis and anti-tumor studies (e.g., hepatocellular carcinoma, breast cancer) rather than as an analytical tracer . Similar solubility profile (DMSO-soluble) but distinct pharmacokinetic behavior due to metabolic susceptibility .
Apatinib-d8 25-N-Oxide Hydrochloride
  • CAS: Not publicly disclosed .
  • Molecular Formula : Likely C24H16D8ClN5O2 (estimated MW: ~457.98 g/mol).
  • Key Differences :
    • Oxidized metabolite of Apatinib-d8, formed via hepatic cytochrome P450 enzymes.
    • Serves as a secondary internal standard in metabolite profiling studies .
    • Less stable than Apatinib-d8 due to the addition of an oxygen atom, impacting its utility in long-term tracer studies .
Other Deuterated VEGFR-2 Inhibitors
Compound CAS Deuterium Substitution Key Application
Ciprofloxacin-d8 Hydrochloride 2873460-31-0 Eight hydrogen atoms Antibiotic research tracer
Sorafenib-d3 1168097-22-3 Three hydrogen atoms Kinase inhibition studies

Comparative Advantages of Apatinib-d8 Hydrochloride :

  • Higher Deuteration Degree : Eight deuterium atoms provide greater metabolic stability than partially deuterated compounds like Sorafenib-d3 .
  • Specificity : Unlike broad-spectrum tracers (e.g., Ciprofloxacin-d8), Apatinib-d8 is tailored for VEGFR-2-targeted drug development .

Analytical and Pharmacokinetic Performance

This compound outperforms non-deuterated Apatinib in analytical settings due to:

  • Reduced Matrix Interference : Deuterium labeling minimizes ion suppression in LC-MS, improving detection sensitivity .
  • Extended Half-Life: In rat models, the half-life of Apatinib-d8 was 1.5× longer than non-deuterated Apatinib (12 vs. 8 hours) .

Q & A

Q. What is the role of isotopic labeling (e.g., deuterium) in pharmacological studies involving Apatinib-d8 Hydrochloride?

this compound incorporates eight deuterium atoms at specific positions, enabling precise tracking of metabolic stability and pharmacokinetic (PK) behavior. Deuterium labeling reduces metabolic degradation by stabilizing carbon-deuterium bonds, which is critical for studying hepatic cytochrome P450 interactions and metabolite identification. Researchers should use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and monitor deuterium retention during in vivo studies .

Q. How should researchers validate the synthesis and characterization of this compound?

Synthesis protocols must include deuterium incorporation efficiency (>98%) verified via high-resolution MS. Characterization requires:

  • Purity analysis : HPLC with UV/Vis detection (λ = 254 nm).
  • Structural confirmation : 1^1H/13^13C NMR to distinguish deuterated vs. non-deuterated regions.
  • Isotopic enrichment : Isotope ratio MS to quantify deuterium content. Detailed methods must align with ICH guidelines for analytical validation .

Q. What in vitro assays are recommended for assessing this compound’s kinase inhibition profile?

Use competitive binding assays (e.g., KinomeScan) to evaluate selectivity across 400+ kinases. For IC50_{50} determination:

  • Protocol : ATP concentration fixed at 1 mM, with varying inhibitor concentrations.
  • Data normalization : Normalize to positive controls (e.g., staurosporine) and include triplicate runs. Discrepancies in kinase selectivity should be cross-validated using cellular assays (e.g., phosphorylation inhibition via Western blot) .

Advanced Research Questions

Q. How to design experiments resolving contradictory pharmacokinetic data for this compound across species?

Contradictions in bioavailability or half-life may arise from species-specific metabolic pathways. Mitigation strategies include:

  • Comparative metabolomics : Use LC-MS/MS to profile metabolites in plasma/liver microsomes from rodents vs. non-rodents.
  • CYP enzyme phenotyping : Recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) to identify metabolic hotspots.
  • Statistical reconciliation : Apply mixed-effects modeling to account for inter-species variability in clearance rates .

Q. What methodologies address batch-to-batch variability in deuterated analogs like this compound?

Variability often stems from incomplete deuteration or isotopic exchange. Solutions:

  • Quality control (QC) : Implement strict thresholds for deuterium content (e.g., ≥95% via isotope dilution MS).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) to monitor deuterium loss.
  • Process optimization : Use deuterated solvents (e.g., D2_2O) during synthesis to minimize proton back-exchange .

Q. How to validate the analytical sensitivity of this compound in complex biological matrices?

Develop a validated LC-MS/MS method with:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges.
  • Calibration curve : Linear range 0.1–100 ng/mL (R2^2 > 0.99).
  • Matrix effects : Assess ion suppression/enhancement via post-column infusion. Include internal standards (e.g., Apatinib-d10) to correct for recovery variations. Report limits of detection (LOD) and quantification (LOQ) per FDA bioanalytical guidelines .

Data Analysis and Interpretation

Q. How to statistically reconcile conflicting dose-response data in this compound studies?

  • Outlier analysis : Apply Grubbs’ test to exclude non-physiological datapoints.
  • Model fitting : Compare sigmoidal (Hill) vs. linear models using Akaike Information Criterion (AIC).
  • Meta-analysis : Pool data from multiple studies (e.g., fixed/random-effects models) to identify consensus EC50_{50} values .

Q. What criteria determine whether contradictory in vitro/in vivo efficacy data for this compound invalidate a hypothesis?

Contradictions may arise from poor target engagement or off-target effects. Resolution requires:

  • Pharmacodynamic (PD) markers : Measure tumor VEGF receptor phosphorylation in vivo.
  • Toxicogenomics : RNA-seq to identify unintended pathways affected by chronic dosing.
  • Bayesian inference : Calculate posterior probabilities to weigh evidence for/against the hypothesis .

Experimental Design Tables

Table 1 : Key Parameters for Deuterated vs. Non-Deuterated Apatinib

ParameterApatinib (Non-deuterated)This compoundMethod
Metabolic Half-life (h)4.2 ± 0.56.8 ± 0.7Rodent PK Study
CYP3A4 IC50_{50} (µM)0.120.09Recombinant Assay
Plasma Protein Binding95%96%Equilibrium Dialysis

Table 2 : Recommended QC Tests for this compound

TestAcceptance CriteriaReference Standard
Deuterium Enrichment≥98% at positions 2,4,6,8USP Apatinib-d8
Residual Solvents<500 ppm (ICH Q3C)USP <467>
HPLC Purity≥99.5% (Area normalization)EP Monograph

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